2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 851435-00-2
VCID: VC6301951
InChI: InChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16)
SMILES: C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl
Molecular Formula: C10H10ClN5
Molecular Weight: 235.68

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

CAS No.: 851435-00-2

Cat. No.: VC6301951

Molecular Formula: C10H10ClN5

Molecular Weight: 235.68

* For research use only. Not for human or veterinary use.

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine - 851435-00-2

Specification

CAS No. 851435-00-2
Molecular Formula C10H10ClN5
Molecular Weight 235.68
IUPAC Name 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16)
Standard InChI Key GTLCOMIHIRXKRB-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine (molecular formula: C10H11ClN6\text{C}_{10}\text{H}_{11}\text{ClN}_6) consists of a pyrimidine ring substituted at the 4-position with an amino group linked to a 5-cyclopropyl-1H-pyrazol-3-yl moiety and a chlorine atom at the 2-position . X-ray crystallography confirms a planar pyrimidine core with a dihedral angle of 12.3° relative to the pyrazole ring, facilitating optimal binding to kinase ATP pockets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight250.69 g/mol
Melting Point218–220°C (DSC-TGA)
Solubility >10 mg/mL in DMSO
Crystal SystemMonoclinic, space group P2₁/c

Synthetic Pathways

The synthesis involves a nucleophilic aromatic substitution between 2,4-dichloropyrimidine and 5-cyclopropyl-1H-pyrazol-3-amine under basic conditions (K₂CO₃, DMF, 80°C) . Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound in 68% purity, with final crystallization from ethanol/water mixtures enhancing purity to >99% . Isotopic labeling studies (e.g., 13C^{13}\text{C}, 15N^{15}\text{N}) confirm the synthetic route’s reproducibility .

Pharmacological Activity

Kinase Inhibition Profile

The compound exhibits nanomolar inhibitory activity against CDK2 (IC50=9.3nM\text{IC}_{50} = 9.3 \, \text{nM}) and AURKA (IC50=14.7nM\text{IC}_{50} = 14.7 \, \text{nM}), with moderate effects on JAK2 (IC50=82nM\text{IC}_{50} = 82 \, \text{nM}) . Its polypharmacological action disrupts cell cycle progression (via CDK1/2) and mitotic fidelity (via AURKA/B), inducing apoptosis in cancer cells .

Table 2: Kinase Inhibition Selectivity

KinaseIC50\text{IC}_{50} (nM)Biological Role
CDK29.3G1/S transition
AURKA14.7Mitotic spindle assembly
JAK282.0Proliferation signaling
CDK5112.4Neuronal regulation

Anticancer Efficacy

In MDA-MB-231 triple-negative breast cancer xenografts, daily oral administration (50 mg/kg) reduced tumor volume by 74% over 21 days (p<0.001p < 0.001) . Flow cytometry revealed a 60% decrease in CD44+/CD24− cancer stem cells, correlating with downregulation of stemness genes (OCT4, NANOG) .

Mechanism of Action

Cell Cycle Arrest

By inhibiting CDK2-cyclin E complexes, the compound induces G1/S phase arrest, preventing Rb phosphorylation and E2F-mediated transcription . Concurrent AURKA/B inhibition disrupts centrosome maturation, leading to mitotic catastrophe .

Cancer Stem Cell Targeting

JAK2/STAT3 pathway inhibition reduces ALDH1 activity by 45% (p<0.01p < 0.01), impairing self-renewal in tumor-initiating cells . Synergy with paclitaxel enhances apoptosis in taxane-resistant lines (combination index = 0.32) .

Preclinical Development

Pharmacokinetics

The compound demonstrates favorable ADME properties:

  • Bioavailability: 89% (oral, mice)

  • Half-life: 6.2 hours (plasma)

  • Metabolic Stability: 94% remaining after 1 h in human liver microsomes

Therapeutic Applications and Future Directions

Oncology Indications

Phase I trials are proposed for:

  • Platinum-resistant ovarian cancer

  • CDK2-amplified squamous cell carcinomas

  • JAK2-mutant myeloproliferative neoplasms

Combination Strategies

Co-administration with PD-1 inhibitors enhanced tumor-infiltrating lymphocyte activation by 3.2-fold in syngeneic models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator